N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide
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Overview
Description
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline derivative and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of 1-pentanol and sodium carbonate.
Cyclization: The corresponding acids undergo condensation and hydrolysis followed by cyclization to form pyrazoloquinolines.
N-Alkylation: The final compound is obtained through N-alkylation in the presence of tetrahydrofuran solvent medium.
Chemical Reactions Analysis
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The unique structure of this compound, particularly its acetamide group, contributes to its distinct properties and potential advantages over other related compounds .
Properties
CAS No. |
713093-60-8 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
InChI |
InChI=1S/C15H16N4O/c1-4-19-15-12(14(18-19)16-10(3)20)8-11-7-5-6-9(2)13(11)17-15/h5-8H,4H2,1-3H3,(H,16,18,20) |
InChI Key |
KPWNDLFOVRZKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C)C |
solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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